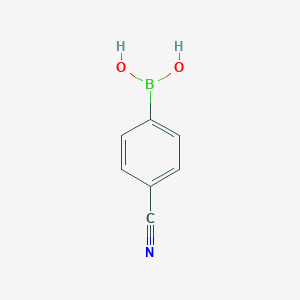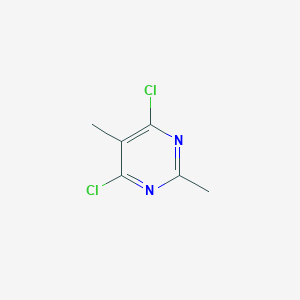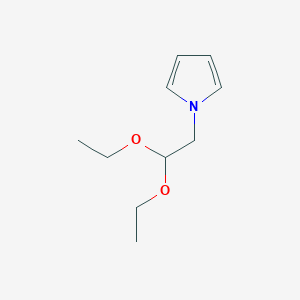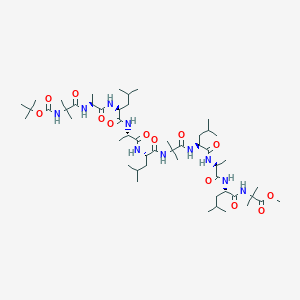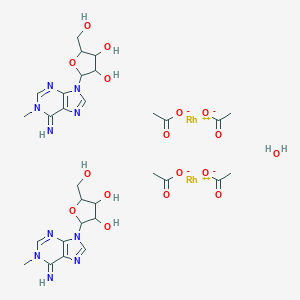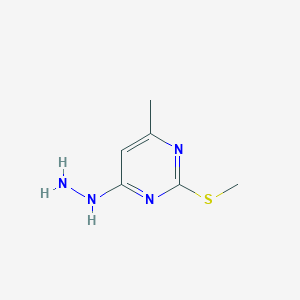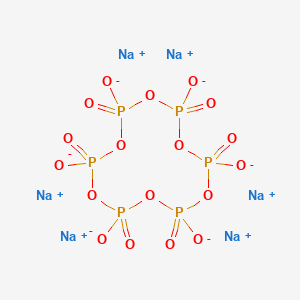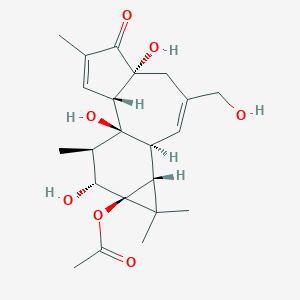![molecular formula C9H13NO B159485 3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole CAS No. 131605-19-1](/img/structure/B159485.png)
3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole is a synthetic compound that has been extensively researched for its potential therapeutic applications. The compound belongs to the class of cyclopenta[d]isoxazole derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole involves the modulation of various neurotransmitter systems in the brain. The compound acts as a positive allosteric modulator of the NMDA receptor and enhances the release of acetylcholine, which is a key neurotransmitter involved in learning and memory.
Biochemische Und Physiologische Effekte
3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole has been shown to have various biochemical and physiological effects in the body. The compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in promoting the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole in lab experiments is its ability to modulate various neurotransmitter systems in the brain. This makes it a useful tool for studying the underlying mechanisms of various neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are various future directions for the research of 3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole. One potential direction is the development of more potent and selective compounds that can target specific neurotransmitter systems in the brain. Another direction is the investigation of the compound's potential therapeutic applications in other neurological disorders such as depression and anxiety. Additionally, more studies are needed to fully understand the long-term effects and potential toxicity of the compound.
In conclusion, 3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole is a synthetic compound that has shown promising results in various scientific studies. The compound has potential therapeutic applications in the treatment of various neurological disorders and has been found to modulate various neurotransmitter systems in the brain. However, more research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential toxicity.
Synthesemethoden
The synthesis method of 3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole involves the reaction of 1,3-dipolar cycloaddition of nitrile oxides with alkynes. The reaction is catalyzed by a copper(I) salt and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole has been studied for its potential therapeutic applications in various scientific research studies. The compound has shown promising results in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
CAS-Nummer |
131605-19-1 |
|---|---|
Produktname |
3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole |
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
3-[(E)-prop-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole |
InChI |
InChI=1S/C9H13NO/c1-2-4-8-7-5-3-6-9(7)11-10-8/h2,4,7,9H,3,5-6H2,1H3/b4-2+ |
InChI-Schlüssel |
ZGKRGKRTWDMLCW-DUXPYHPUSA-N |
Isomerische SMILES |
C/C=C/C1=NOC2C1CCC2 |
SMILES |
CC=CC1=NOC2C1CCC2 |
Kanonische SMILES |
CC=CC1=NOC2C1CCC2 |
Synonyme |
4H-Cyclopent[d]isoxazole,3a,5,6,6a-tetrahydro-3-(1-propenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



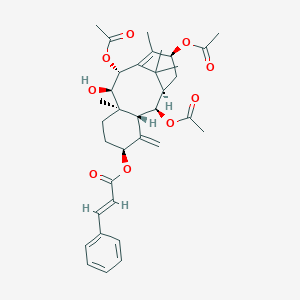
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B159409.png)
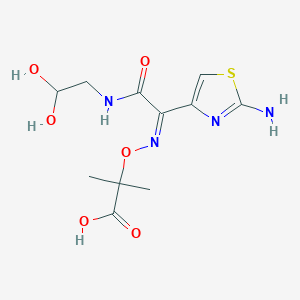
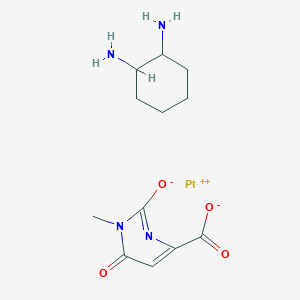
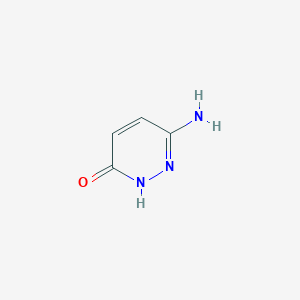
![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
